![molecular formula C18H21N5O4 B2959301 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-methoxyphenoxy)acetamide CAS No. 899995-67-6](/img/structure/B2959301.png)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(4-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

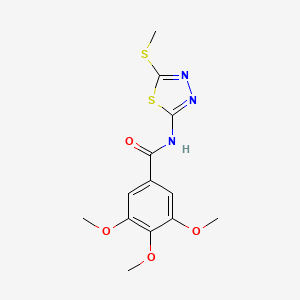

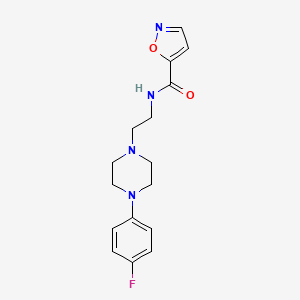

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-5(4H)-one ring, a tert-butyl group, and a methoxyphenoxy group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one ring system is a heterocyclic ring that contains nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the tert-butyl group might undergo reactions typical of alkyl groups, while the pyrazolo[3,4-d]pyrimidin-5(4H)-one ring could participate in reactions typical of heterocyclic compounds .科学的研究の応用

Anticancer Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide and its derivatives have been explored for their anticancer activities. A study designed to find new anticancer agents synthesized various compounds by attaching different aryloxy groups to the pyrimidine ring. One particular compound exhibited significant cancer cell growth inhibition of about 20% against eight cancer cell lines, highlighting the potential of these compounds in cancer therapy (Al-Sanea et al., 2020).

Inhibition of Histamine Release

Research on 1H-pyrazolo[3,4-d]pyrimidines substituted at various positions has demonstrated their effect on the release of histamine from rat peritoneal mast cells. After chemical stimulation, several compounds produced inhibition significantly higher than standard treatments, indicating their potential in managing allergic reactions and their role in the study of histamine release mechanisms (Quintela et al., 2001).

Imaging and Radioligand Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selective binding to the translocator protein (18 kDa), with significant implications for in vivo imaging using positron emission tomography (PET). Such compounds, including DPA-714, designed with a fluorine atom in their structure, enable labeling with fluorine-18, offering a promising tool for the non-invasive study of neuroinflammation and other neurological conditions (Dollé et al., 2008).

Hydrogen Bonding and Molecular Structures

Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have provided insights into the hydrogen-bonding patterns and molecular structures of these compounds. The research revealed how molecules are linked into chains or sheets by a combination of hydrogen bonds, offering a deeper understanding of the molecular interactions that could influence the pharmacological properties of these compounds (López et al., 2010).

Antimicrobial Activity

Synthesis and testing of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety have shown antimicrobial activity. The research into these compounds includes a broad range of synthetic approaches and biological evaluations, indicating their potential use in developing new antimicrobial agents (Bondock et al., 2008).

将来の方向性

特性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-18(2,3)23-16-14(9-20-23)17(25)22(11-19-16)21-15(24)10-27-13-7-5-12(26-4)6-8-13/h5-9,11H,10H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZCOCIDEULXHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)

![N-(4-fluorophenyl)-N-methyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2959224.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)

![5-(2-Aminoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2959227.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-(propylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2959229.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone](/img/structure/B2959230.png)

![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)